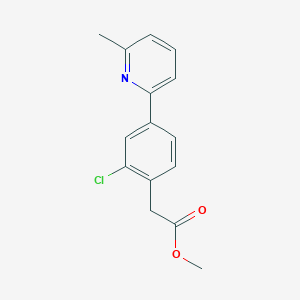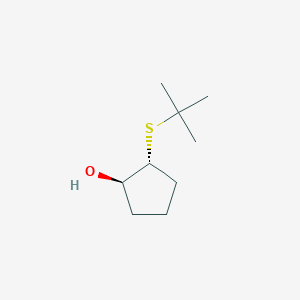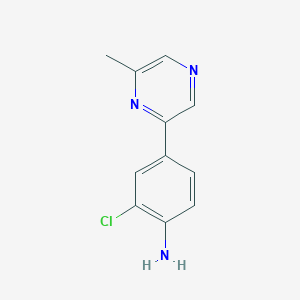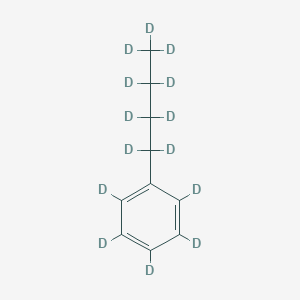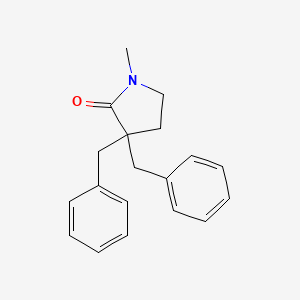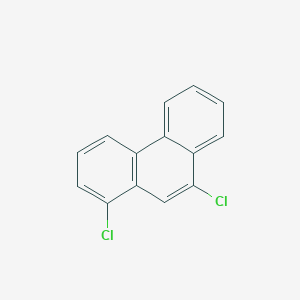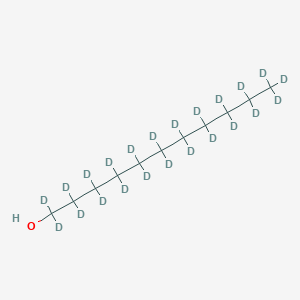
N-Undecyl-D23 alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Undecyl-D23 alcohol is a chemical compound that is used in many scientific and industrial applications. It is a colorless, flammable liquid with a strong odor and is miscible with water and alcohol. This compound has a wide range of uses, including as a solvent, an emulsifier, a surfactant, and a preservative. It is also used in the synthesis of other compounds, such as polymers, pharmaceuticals, and pesticides.
Applications De Recherche Scientifique
N-Undecyl-D23 alcohol has been used in a variety of scientific research applications. It has been used as a solvent in the synthesis of polymers, pharmaceuticals, and pesticides. It is also used as an emulsifier in the synthesis of emulsions and as a surfactant in the production of surfactants. Additionally, it has been used as a preservative in the preservation of food and other products.
Mécanisme D'action
N-Undecyl-D23 alcohol is an organic compound that is composed of a hydroxyl group attached to an alkyl group. The hydroxyl group is responsible for the polarity of the compound, which allows it to interact with other molecules. This interaction allows it to act as a solvent, emulsifier, surfactant, and preservative.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of bacteria, fungi, and viruses. It has also been found to have an anti-inflammatory effect, as well as an antioxidant effect. Additionally, it has been found to have an effect on the metabolism of lipids, proteins, and carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
N-Undecyl-D23 alcohol has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily obtainable compound. It is also a relatively safe compound, as it is not highly toxic or flammable. Additionally, it is a versatile compound, as it can be used as a solvent, emulsifier, surfactant, and preservative. The main limitation of this compound is that it is not very soluble in water, which can limit its use in certain applications.
Orientations Futures
In the future, N-Undecyl-D23 alcohol could be used in a variety of new applications. It could be used as a surfactant in the production of nanomaterials, as a preservative in food and cosmetics, or as an emulsifier in the production of emulsions. Additionally, it could be used as a solvent in the synthesis of polymers, pharmaceuticals, and pesticides. Furthermore, it could be used in the development of new drugs, as it has been found to have a variety of biochemical and physiological effects. Finally, it could be used in the production of biodegradable plastics, as it is a relatively safe and non-toxic compound.
Méthodes De Synthèse
N-Undecyl-D23 alcohol is synthesized through a process called alkylation. In this process, an alkyl halide is reacted with a base, such as sodium hydroxide, to produce an alkylated alcohol. The resulting product is then purified and distilled. The process is relatively simple and cost-effective, making it an attractive choice for many applications.
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosadeuterioundecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIOQYGWTQBHNH-SJTGVFOPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

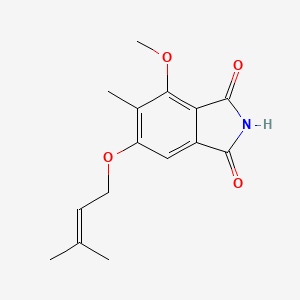
![[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B1474355.png)
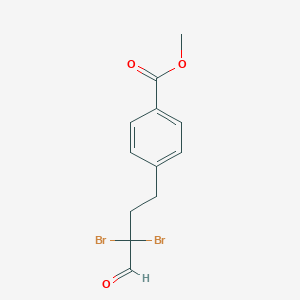

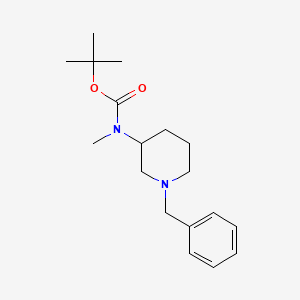
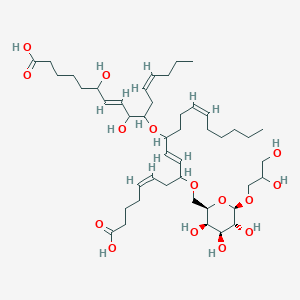
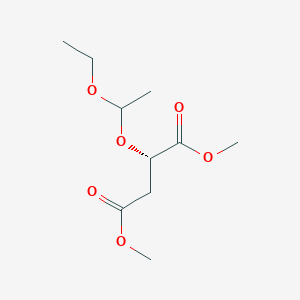
![methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate](/img/structure/B1474363.png)
